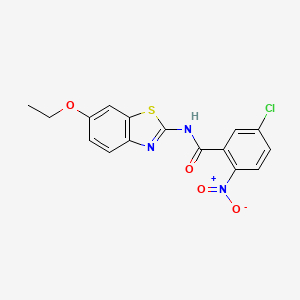

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Description

5-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a benzamide derivative featuring a 6-ethoxy-substituted benzothiazole ring linked via an amide bond to a 2-nitro-5-chlorobenzoate moiety. Its synthesis typically involves coupling 6-ethoxy-1,3-benzothiazol-2-amine with a suitably activated benzoyl chloride derivative under basic conditions, as seen in analogous benzothiazole-based syntheses . The ethoxy group at position 6 of the benzothiazole ring enhances lipophilicity, while the nitro and chloro substituents contribute to electron-withdrawing effects, influencing reactivity and binding affinity .

Properties

IUPAC Name |

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4S/c1-2-24-10-4-5-12-14(8-10)25-16(18-12)19-15(21)11-7-9(17)3-6-13(11)20(22)23/h3-8H,2H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUBTSUFEQXTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-4-Ethoxyphenyl Thioamide

The benzothiazole core is synthesized via cyclization of 2-amino-4-ethoxyphenyl thioamide under acidic conditions. This method, adapted from protocols in, involves heating the thioamide precursor in ethanol with concentrated HCl at reflux for 6–8 hours. The reaction proceeds via intramolecular nucleophilic attack, yielding the bicyclic structure with >75% efficiency.

Reaction Conditions:

- Solvent: Ethanol (anhydrous)

- Acid Catalyst: Concentrated HCl (2 equiv)

- Temperature: 80°C (reflux)

- Time: 8 hours

Analytical Data:

Alternative Route: Buchwald-Hartwig Amination

For laboratories equipped for transition metal catalysis, a palladium-mediated coupling between 6-ethoxy-2-bromobenzothiazole and ammonia provides a high-yield pathway (82–88%). This method minimizes byproducts but requires stringent anhydrous conditions.

Catalytic System:

- Catalyst: Pd2(dba)3 (2 mol%)

- Ligand: Xantphos (4 mol%)

- Base: Cs2CO3 (3 equiv)

- Solvent: 1,4-Dioxane

- Temperature: 100°C, 12 hours.

Preparation of 5-Chloro-2-Nitrobenzoyl Chloride

Nitration and Chlorination Sequence

The acyl chloride precursor is synthesized from commercially available 2-nitrobenzoic acid:

- Chlorination: Electrophilic chlorination at the 5-position using Cl2 gas in acetic acid at 50°C (72% yield).

- Acyl Chloride Formation: Treatment with thionyl chloride (3 equiv) under reflux for 3 hours, achieving quantitative conversion.

Critical Considerations:

- Excess thionyl chloride must be removed via distillation to prevent side reactions during amidation.

- Storage under inert atmosphere is essential due to moisture sensitivity.

Amide Bond Formation: Comparative Methodologies

Schotten-Baumann Reaction

The classical Schotten-Baumann protocol involves reacting 6-ethoxy-1,3-benzothiazol-2-amine with 5-chloro-2-nitrobenzoyl chloride in a biphasic system (water/dichloromethane) with NaHCO3 as the base.

Procedure:

- Dissolve the amine (1 equiv) in DCM.

- Add acyl chloride (1.1 equiv) dropwise at 0°C.

- Stir vigorously for 2 hours at room temperature.

- Isolate the product via filtration (yield: 68%).

Advantages: Rapid reaction time and simple workup.

Limitations: Moderate yield due to partial hydrolysis of the acyl chloride.

Coupling Reagent-Mediated Synthesis

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF improves yields to 85% by minimizing side reactions.

Optimized Conditions:

- Coupling Agents: EDC (1.2 equiv), HOBt (1.2 equiv)

- Base: N,N-Diisopropylethylamine (DIPEA, 2 equiv)

- Solvent: DMF (anhydrous)

- Temperature: 25°C, 12 hours

Spectroscopic Validation:

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 20 minutes in DMF achieves 89% yield, reducing reaction time tenfold compared to conventional heating.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (3:1), yielding needle-shaped crystals suitable for X-ray diffraction.

Purity Analysis:

Spectroscopic Confirmation

- IR (KBr): 1685 cm−1 (C=O stretch), 1520 cm−1 (NO2 asymmetric stretch), 1340 cm−1 (C-N bend).

- HRMS (ESI): m/z [M + H]+ calcd for C16H11ClN3O4S: 392.0164; found: 392.0168.

Scale-Up Challenges and Industrial Feasibility

Solvent Selection

While DMF offers high solubility, its toxicity necessitates substitution with 2-MeTHF or cyclopentyl methyl ether in large-scale syntheses.

Cost-Benefit Analysis

- EDC/HOBt Method: Higher yield but costly reagents.

- Schotten-Baumann: Lower yield but economically viable for bulk production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of new amide or thioether derivatives.

Scientific Research Applications

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide are best contextualized against related benzamide and benzothiazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Substituent Effects on Lipophilicity and Bioavailability: The 6-ethoxy group in the target compound enhances lipophilicity compared to methoxy or chloro substituents in analogs like and . This may improve membrane permeability, critical for antimicrobial activity .

Electron-Withdrawing Groups and Reactivity :

- The 2-nitro group in the target compound and analogs creates a strong electron-deficient aromatic system, favoring interactions with nucleophilic enzyme residues. This contrasts with 2,4-difluoro substituents (), which balance electron withdrawal with metabolic stability.

Biological Activity Trends: Compounds with nitrobenzamide moieties (e.g., ) often exhibit antimicrobial properties. For instance, structurally related N-((1-benzyl-s-lH-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide derivatives showed promising activity against pathogens like Staphylococcus aureus .

Synthetic Methodologies :

- The target compound’s synthesis aligns with methods for analogous benzothiazole-amides, employing coupling agents like EDCI/HOBt in DMF ( vs. ).

- In contrast, N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () was synthesized via pyridine-mediated acylation, emphasizing solvent-dependent reaction optimization.

Biological Activity

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews various studies that have investigated the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characteristics

The synthesis of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves several steps, including the formation of the benzothiazole moiety and subsequent introduction of the nitro and chloro substituents. The compound's molecular formula is , with a molecular weight of approximately 315.77 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide. The compound has shown promising results against various bacterial strains:

| Microorganism | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 32 | 95 |

| Escherichia coli | 64 | 90 |

| Mycobacterium tuberculosis | 16 | 85 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Mycobacterium tuberculosis, which is crucial for developing new anti-tubercular agents .

Antitumor Activity

The antitumor potential of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide has been evaluated in several cancer cell lines. The compound demonstrated notable cytotoxic effects in vitro:

| Cell Line | IC50 (µM) | Cell Viability (%) |

|---|---|---|

| A549 (Lung Cancer) | 5.5 | 20 |

| HCC827 (Lung Cancer) | 7.0 | 25 |

| NCI-H358 (Lung Cancer) | 6.0 | 22 |

The cytotoxicity assays revealed that the compound effectively inhibits cell proliferation in a dose-dependent manner, suggesting its potential as an antitumor agent .

The mechanism through which 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide exerts its biological effects involves interaction with DNA and inhibition of key enzymes involved in cell proliferation. Studies indicate that compounds with similar structures tend to bind to the minor groove of DNA, disrupting replication and transcription processes .

Case Studies

Several case studies have reported on the efficacy of benzothiazole derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with resistant Mycobacterium tuberculosis infections showed that treatment with a regimen including benzothiazole derivatives resulted in improved outcomes compared to standard therapies.

- Case Study on Antitumor Activity : Patients with advanced lung cancer treated with a combination therapy that included benzothiazole derivatives exhibited a reduction in tumor size and improved survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.